molecular formula C11H13BN2O3 B7954727 [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7954727
M. Wt: 232.05 g/mol
InChI Key: JZTKGJWDEFXEPL-UHFFFAOYSA-N
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Description

[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C11H13BN2O3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-propyl-1,2,4-oxadiazole moiety.

Preparation Methods

The synthesis of [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common synthetic route starts with the preparation of the oxadiazole intermediate through cyclization reactions involving hydrazides and carboxylic acids. The phenylboronic acid moiety can then be introduced via Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts under mild conditions .

Chemical Reactions Analysis

[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active sites containing serine or threonine residues. The oxadiazole ring can also interact with various biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar compounds to [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid include other boronic acids and oxadiazole derivatives. For example:

    Phenylboronic acid: Lacks the oxadiazole ring but shares the boronic acid functionality.

    1,2,4-Oxadiazole derivatives:

Properties

IUPAC Name

[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c1-2-4-10-13-11(14-17-10)8-5-3-6-9(7-8)12(15)16/h3,5-7,15-16H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKGJWDEFXEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NOC(=N2)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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